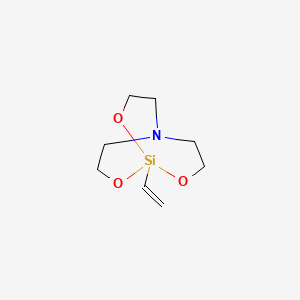
Tris(methylthio)methane
概要
説明
Tris(methylthio)methane, also known as trimethyl trithioorthoformate, is an organosulfur compound with the molecular formula C4H10S3. It is characterized by the presence of three methylthio groups attached to a central methane carbon atom. This compound is known for its distinctive sulfurous odor and is used in various chemical synthesis applications .
準備方法
Synthetic Routes and Reaction Conditions: Tris(methylthio)methane can be synthesized through the reaction of formaldehyde with methanethiol in the presence of a base. The reaction typically proceeds as follows:
CH2O+3CH3SH→(CH3S)3CH+3H2O
This reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions: Tris(methylthio)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted methane derivatives.
科学的研究の応用
Tris(methylthio)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It has been studied for its role in sulfur metabolism in plants and microorganisms.
Medicine: Research has explored its potential as a precursor for the synthesis of biologically active molecules.
作用機序
The mechanism of action of tris(methylthio)methane involves its ability to donate methylthio groups in various chemical reactions. This property makes it a versatile reagent in organic synthesis. In biological systems, it can influence sulfur metabolism by acting as a sulfur donor, thereby affecting the synthesis of sulfur-containing biomolecules such as glutathione and glucosinolates .
類似化合物との比較
Bis(methylthio)methane: Contains two methylthio groups instead of three.
Trimethyl orthoformate: Contains three methoxy groups instead of methylthio groups.
Dimethyl trithiocarbonate: Contains a trithiocarbonate group instead of a central methane carbon.
Uniqueness: Tris(methylthio)methane is unique due to its three methylthio groups, which provide it with distinct reactivity and applications compared to similar compounds. Its ability to act as a sulfur donor in both chemical and biological systems sets it apart from other related compounds .
特性
IUPAC Name |
tris(methylsulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S3/c1-5-4(6-2)7-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMZQCCTZUJXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202528 | |
| Record name | Methane, tris(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5418-86-0 | |
| Record name | Methane, tris(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(methylthio)methane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, tris(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(methylthio)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tris(methylthio)methane primarily used for in the context of these research papers?
A1: this compound is primarily used as a reagent in organic synthesis. Specifically, it serves as a precursor to tris(methylthio)methyllithium, a versatile compound for preparing various organic molecules. []
Q2: How is Tris(methylthio)methyllithium generated from this compound?
A2: While the provided abstracts don't detail the exact procedure, they imply that Tris(methylthio)methyllithium is generated by treating this compound with a strong base like n-butyllithium. This deprotonates the acidic proton on the central carbon, forming the reactive organolithium species.
Q3: What are some specific applications of Tris(methylthio)methyllithium in organic synthesis?
A3: The research highlights several uses for this reagent: * Synthesis of methyl thiolcarboxylates: Tris(methylthio)methyllithium reacts with alkyl halides to form trimethyl trithioorthocarboxylates. These intermediates can be selectively hydrolyzed to yield the desired methyl thiolcarboxylates. [] This method also allows for the incorporation of ¹⁸O into the carbonyl group. [] * Synthesis of β-hydroxy esters: The reagent reacts with epoxides in a THF:HMPA solvent system to efficiently produce β-hydroxy orthotrithiocarboxylates. These can be readily converted into β-hydroxy esters. [, ] * Carboxylation Reactions: Tris(methylthio)methyllithium can be used to introduce a carboxyl group into organic molecules. For example, it reacts with 1-bromoacenaphthene to yield acenaphthene-1-carboxylic acid. []
Q4: Are there any natural sources of this compound?
A4: Yes, this compound has been identified as a volatile compound released by damaged plants of the Asian Skunk Cabbage (Symplocarpus renifolius). [] This compound, along with other sulfur-containing volatiles, likely contributes to the characteristic pungent odor of the plant. []
Q5: What is the molecular formula, weight, and some key spectroscopic data for this compound?
A5:
* Molecular Formula: C₄H₁₀S₃ [] * Molecular Weight: 154.35 g/mol [] * ¹H NMR (CCl₄): δ 4.63 (s, 1H), 2.16 (s, 9H) []
* The singlet at 4.63 ppm corresponds to the proton on the central carbon. * The singlet at 2.16 ppm represents the nine protons from the three methyl groups.
Q6: What can you tell me about the stability of this compound?
A6: While specific stability data is not provided, it's described as a liquid with a "stench" and is "irritant". This suggests it should be handled with care using standard laboratory safety practices. []
Q7: Are there any computational studies on this compound mentioned in the provided research?
A7: Yes, one study investigated free radicals with sulfur-containing substituents using electron spin resonance (ESR). [] The research showed that Bis(methylthio)methane, upon photolysis with di-t-butyl peroxide, generates Tris(methylthio)methyl radicals. [] Analysis of the α13C hyperfine splitting constant suggests that these radicals adopt a nearly planar conformation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B1581903.png)











